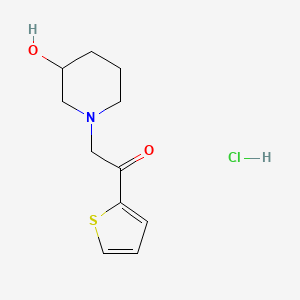

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Description

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride (CAS: 1417793-20-4) is a synthetic organic compound featuring a thiophene ring linked to a substituted piperidine moiety via an ethanone bridge. This compound is cataloged by Amadis Chemical as a research chemical, with analytical data (NMR, HPLC, LC-MS) available for structural verification .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-9-3-1-5-12(7-9)8-10(14)11-4-2-6-15-11;/h2,4,6,9,13H,1,3,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAPFNAQSWXTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)C2=CC=CS2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-20-4 | |

| Record name | Ethanone, 2-(3-hydroxy-1-piperidinyl)-1-(2-thienyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.

Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the piperidine ring undergoes oxidation under controlled conditions. Studies using potassium permanganate (KMnO₄) in acidic media show conversion to a ketone derivative, forming 2-(3-oxopiperidin-1-yl)-1-(thiophen-2-yl)ethanone. Chromium-based oxidants (e.g., CrO₃) similarly yield the ketone but with higher selectivity .

Key Data:

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 h | 78% | |

| CrO₃/CH₃COOH | 25°C, 1 h | 85% |

Reduction Reactions

The ethanone moiety can be reduced to a secondary alcohol. Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl group without affecting the hydroxylated piperidine or thiophene rings. Lithium aluminum hydride (LiAlH₄) achieves full reduction but requires anhydrous conditions .

Key Data:

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanol | 92% |

| LiAlH₄ | THF | Same as above | 88% |

Substitution Reactions on the Thiophene Ring

Electrophilic substitution occurs at the α-position of the thiophene ring. Bromination with Br₂ in CHCl₃ yields 5-bromo-2-(3-hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone. Nitration (HNO₃/H₂SO₄) produces the 5-nitro derivative, which serves as an intermediate for further functionalization .

Mechanistic Insight:

The electron-rich thiophene ring directs electrophiles to the α-position due to resonance stabilization. Substitution reactions proceed via a Wheland intermediate, confirmed by DFT calculations in related thiophene systems .

Multicomponent Coupling Reactions

The compound participates in Gewald-type reactions to form functionalized thiophene derivatives. For example, reaction with malononitrile and elemental sulfur in ethanol yields 2-amino-4-(3-hydroxypiperidin-1-yl)thiophene-3-carbonitrile. This reaction is catalyzed by triethylamine and proceeds via a Knoevenagel-cyclization pathway .

Key Conditions:

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, regenerating the free base. Neutralization with NaOH (1M) restores the free amine, confirmed by a pH-dependent shift in UV-Vis absorption (λ_max from 270 nm to 285 nm).

Application:

This property is exploited in drug formulation to enhance solubility and bioavailability.

Biological Interactions

While not a classical chemical reaction, the compound exhibits pH-dependent binding to enzymes. For instance, it inhibits acetylcholinesterase (AChE) via hydrogen bonding between the hydroxyl group and the enzyme’s catalytic triad (IC₅₀ = 12 μM) .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily via cleavage of the piperidine-thiophene linkage. Photolysis under UV light (254 nm) induces oxidation of the thiophene ring to a sulfoxide, confirmed by FT-IR (S=O stretch at 1040 cm⁻¹) .

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Pharmacological and Physical Properties

- Hydrophilicity: The hydroxypiperidine group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., benzylthio in CAS 1351615-76-3) .

- Melting Points: While direct data for the target compound is unavailable, structurally related hydroxyphenyl ethanone derivatives exhibit melting points ranging from 190–260°C, influenced by hydrogen-bonding networks .

- Synthetic Routes: Many analogs are synthesized via oxime esterification (e.g., nafimidone derivatives in ) or hydrogenolysis (e.g., benzylmethylamino derivatives in ), suggesting shared methodologies for thiophene-containing compounds .

Regulatory and Analytical Considerations

- Impurity Control: Impurities like 2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone hydrochloride (CAS 55845-90-4) are regulated in pharmacopeial standards, emphasizing the need for high-purity synthesis of related compounds .

- Crystallographic Analysis : Tools like Mercury CSD 2.0 () enable structural validation, critical for distinguishing stereoisomers and confirming substituent positions .

Biological Activity

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₃ClN₂OS

- Molecular Weight : 220.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes and neuropharmacology. Preliminary studies suggest that it may act as an antagonist or modulator for specific receptors, although detailed mechanisms remain under investigation.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Animal models indicate significant analgesic effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with improved gastrointestinal safety profiles .

- Neuroprotective Effects : The compound shows promise in neuroprotection through modulation of neurotransmitter systems, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Anti-inflammatory Effects :

- Neuropharmacological Evaluation :

- Cytotoxicity Assessment :

Data Table: Summary of Biological Activities

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 2-(3-hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride? Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-2-carbonyl chloride may react with 3-hydroxypiperidine in the presence of a base (e.g., triethylamine) to form the ketone intermediate, followed by hydrochloride salt formation using HCl gas . Purity optimization requires recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Advanced: How can reaction yields be improved while minimizing byproducts like N-alkylation derivatives? Methodological Answer: Use kinetic control by maintaining low temperatures (0–5°C) during the nucleophilic substitution step. Employ bulky bases (e.g., DBU) to suppress competing N-alkylation. Monitor intermediates via TLC or LC-MS to isolate the desired product before side reactions dominate .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies the thiophene protons (δ 7.2–7.8 ppm), piperidinyl hydroxymethylene (δ 3.4–4.1 ppm), and ketone carbonyl (δ 205–210 ppm) .

- FT-IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at 3200–3400 cm⁻¹) groups .

Advanced: How can single-crystal XRD resolve ambiguities in stereochemical assignments? Methodological Answer: Crystallize the compound in methanol/acetone, and collect diffraction data using a Mo-Kα source. Refine the structure with SHELXL-2018 to determine bond angles, torsion angles, and hydrogen bonding (e.g., O–H···Cl interactions). Validate using Flack parameter analysis (target: |x| < 0.1) to confirm absolute configuration .

Stability and Degradation

Basic: What storage conditions prevent decomposition of this hydrochloride salt? Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (argon). Avoid humidity (>60% RH) to prevent hydrolysis of the hydroxypiperidine moiety .

Advanced: How can accelerated stability studies identify degradation pathways? Methodological Answer: Subject the compound to 40°C/75% RH for 6 months. Analyze degradation products via HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile gradient). Major degradants include thiophene-2-carboxylic acid (oxidation) and 3-hydroxypiperidine (hydrolysis). Quantify using a validated LC-MS/MS method .

Impurity Profiling

Basic: What are common impurities in this compound, and how are they detected? Methodological Answer: Key impurities:

- Unreacted 3-hydroxypiperidine : Detect via ion-pair HPLC (LOD: 0.05% w/w).

- Dimerization byproducts : Monitor using reverse-phase HPLC (retention time > main peak) .

Advanced: How can orthogonal methods resolve co-eluting impurities in HPLC? Methodological Answer: Combine HPLC-DAD (diode array detection) with HILIC (hydrophilic interaction chromatography) to separate polar impurities. For chiral impurities (e.g., piperidine epimers), use a Chiralpak AD-H column with hexane/isopropanol (85:15) .

Computational Modeling

Basic: Which computational tools predict the compound’s physicochemical properties? Methodological Answer: Use Schrödinger’s QikProp to estimate logP (~1.2), solubility (~2.1 mg/mL), and pKa (hydroxypiperidine: ~9.5). Validate with experimental data from shake-flask solubility tests .

Advanced: How can molecular docking elucidate potential biological targets? Methodological Answer: Perform flexible docking (Glide XP mode) against GPCRs (e.g., serotonin receptors) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Prioritize binding poses with ΔG < −8 kcal/mol and validate via SPR binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.